1-(4-bromobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Description
Properties
IUPAC Name |
5-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O4S/c1-2-28-18-7-3-15(4-8-18)20-23-21(29-24-20)16-11-13-25(14-12-16)30(26,27)19-9-5-17(22)6-10-19/h3-10,16H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCRCNZERFXZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “1-[(4-Bromophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine” are currently unknown. The compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects can be determined through various in vitro and in vivo studies.
Biological Activity
The compound 1-(4-bromobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a sulfonamide moiety, a piperidine ring, and an oxadiazole derivative, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular structure can be represented as follows:
- IUPAC Name : 1-(4-bromobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
- Molecular Formula : C20H23BrN2O4S
- Molecular Weight : 463.38 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antibacterial properties. For instance, studies on related piperidine derivatives have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group is often linked to enhanced antibacterial efficacy due to its ability to inhibit bacterial growth.
Enzyme Inhibition
1-(4-bromobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is hypothesized to exhibit enzyme inhibitory activities. Compounds bearing piperidine and oxadiazole moieties have been evaluated for their potential as acetylcholinesterase (AChE) inhibitors. AChE is crucial in the treatment of neurodegenerative diseases such as Alzheimer's .
Additionally, studies have shown that related compounds demonstrate strong urease inhibition, which is vital in treating infections caused by urease-producing bacteria . The IC50 values for some related compounds range significantly, with notable activities observed.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 2.14±0.003 | Urease Inhibitor |
| Compound B | 0.63±0.001 | Acetylcholinesterase Inhibitor |
| Compound C | 6.28±0.003 | Antibacterial Activity |
Anticancer Potential
The oxadiazole derivatives have been reported to possess anticancer properties. Structurally similar compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells . The mechanism is believed to involve the modulation of signaling pathways critical for cell survival and proliferation.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can competitively inhibit enzymes essential for bacterial survival.
- Receptor Interaction : The piperidine ring may interact with neurotransmitter receptors, influencing synaptic transmission.
- Oxidative Stress Modulation : Oxadiazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- Antibacterial Studies : A series of synthesized piperidine derivatives were tested against various bacterial strains with results indicating significant antibacterial activity .
- Enzyme Inhibition Studies : Research focusing on urease and AChE inhibition revealed promising results for potential therapeutic applications in treating infections and neurodegenerative disorders .
- Anticancer Activity : In vitro studies on related oxadiazole compounds showed their ability to inhibit cancer cell growth through apoptosis induction .
Comparison with Similar Compounds
Structural Analogues of Piperidine-Oxadiazole Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Halogenated phenyl groups (e.g., bromo, fluoro) improve lipophilicity and membrane permeability .
- Sulfonyl vs. Benzoyl Groups :
- Molecular Weight and Bioavailability :
Pharmacological and Physicochemical Properties
- Antimicrobial Potential: The target’s bromine and sulfonyl groups may enhance activity against Gram-negative bacteria compared to non-halogenated analogs (e.g., ’s benzodioxolyl derivative) .
- Metabolic Stability : The ethoxy group’s electron donation could reduce oxidative metabolism compared to electron-withdrawing substituents (e.g., trifluoromethyl in ) .
- Solubility : Lower than morpholine-containing analogs () but higher than fully aromatic systems due to the piperidine ring’s flexibility .
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonylation | 4-Bromobenzenesulfonyl chloride, Na₂CO₃, H₂O, 1 hr | 82% | |
| Oxadiazole cyclization | EtOH, H₂SO₄, reflux, 3–4 hrs | 70–85% |
How can researchers optimize reaction conditions for oxadiazole ring formation?
Advanced Research Focus
Optimization hinges on solvent polarity, temperature, and catalyst selection:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may require strict pH control to avoid side reactions .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or bases (K₂CO₃) to accelerate dehydration-cyclization steps.
- Temperature : Reflux (~100°C) balances reaction rate and decomposition risks. Microwave-assisted synthesis can reduce time and improve yield .
Q. Contradiction Analysis :
- reports 70–85% yields using H₂SO₄ in EtOH, while suggests DMF with Pd/C improves coupling efficiency. Researchers should validate solvent-catalyst compatibility for multi-step syntheses .
What analytical techniques are critical for characterizing this compound?
Q. Basic Research Focus
- Structural confirmation :
- ¹H/¹³C NMR : Identify sulfonyl (δ ~3.5 ppm for piperidine protons) and oxadiazole (δ ~8.5 ppm for aromatic protons) groups .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Purity assessment :
- TLC : Monitor reaction progress using ethyl acetate/hexane (1:1) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) for quantitative analysis .
How should researchers address discrepancies in spectroscopic data?
Q. Advanced Research Focus
- Stereochemical ambiguity : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in the piperidine and oxadiazole regions .
- Crystallography : Grow single crystals via slow evaporation (e.g., in dioxane/water) to confirm spatial arrangement .
- Batch variability : Compare HRMS and elemental analysis across synthetic batches to detect impurities (e.g., unreacted sulfonyl chloride) .
What biological targets are hypothesized for this compound?
Advanced Research Focus
The compound’s sulfonyl and oxadiazole groups suggest dual targeting:
- Enzyme inhibition : The sulfonamide moiety may inhibit carbonic anhydrase, while the oxadiazole ring could interact with ATP-binding pockets in kinases .
- Receptor binding : Molecular docking studies propose affinity for G-protein-coupled receptors (GPCRs) due to the piperidine scaffold’s conformational flexibility .
Q. Methodological Recommendations :
- In vitro assays : Test against purified enzymes (e.g., COX-2, EGFR kinase) using fluorescence-based activity assays .
- Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via MTT assays .
How can computational modeling guide SAR studies for this compound?
Q. Advanced Research Focus
- Docking simulations : Use AutoDock Vina to predict binding modes with targets like PARP-1 or β-lactamases, focusing on H-bonding with oxadiazole and hydrophobic interactions with the bromophenyl group .
- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design derivatives with enhanced potency .
What are the challenges in scaling up the synthesis for preclinical studies?
Q. Advanced Research Focus
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale batches .
- Yield optimization : Implement flow chemistry for exothermic steps (e.g., sulfonylation) to improve safety and reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
